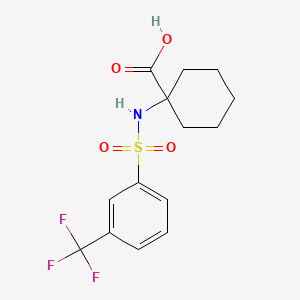

1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c15-14(16,17)10-5-4-6-11(9-10)23(21,22)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEMDTVJTHGHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

This can be achieved through radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals to add the trifluoromethyl group to the aromatic ring . The subsequent steps include the formation of the sulfonamido group and the attachment of the cyclohexane carboxylic acid moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexane Carboxylic Acid Derivatives

The structural uniqueness of the target compound lies in its 3-(trifluoromethyl)phenylsulfonamido group. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Sulfonamide Linkage : Improves binding affinity to enzymatic active sites (e.g., carbonic anhydrase) but reduces aqueous solubility .

- Substituent Position : The 3-CF₃ position in the target compound may offer steric advantages over 2-F or 4-substituted analogs .

Target Compound :

- Demonstrated utility in in vitro assays due to its sulfonamide group, which mimics endogenous substrates in enzyme inhibition .

- High purity (>97%) and stability under cryogenic storage make it suitable for long-term studies .

Analog-Specific Findings :

- 1-((4-(o-Tolyloxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid (): The ortho-tolyloxy group may enhance membrane permeability in cellular assays but complicates synthetic routes .

- 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid (): The hydroxyl group increases polarity, favoring solubility but reducing blood-brain barrier penetration .

Biological Activity

1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane core substituted with a trifluoromethylphenyl group and a sulfonamide moiety, contributing to its unique biological profile. The presence of these functional groups is essential for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrases and other enzymes, affecting physiological processes such as acid-base balance and fluid secretion.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can possess significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound reduces the production of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating potential anti-inflammatory effects.

| Study | Cell Type | Cytokine Reduction (%) |

|---|---|---|

| A | RAW 264.7 | TNF-α (50%), IL-6 (40%) |

| B | Human Monocytes | TNF-α (45%), IL-6 (35%) |

Case Studies

- Cardiovascular Applications : In a study involving animal models, the compound exhibited protective effects against myocardial ischemia-reperfusion injury, suggesting its potential use in cardiovascular therapies.

- Cancer Research : Preliminary investigations indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism as a potential anticancer agent.

Q & A

Basic: What synthetic routes are recommended for preparing 1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid with high purity?

Methodological Answer:

A common approach involves sulfonamide coupling between 3-(trifluoromethyl)benzenesulfonyl chloride and a cyclohexane-1-carboxylic acid derivative. Key steps include:

- Sulfonylation : React the cyclohexane-1-carboxylic acid precursor with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. LC-MS monitoring ensures reaction completion (target m/z 351.34 for [M+H]⁺) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours) to minimize byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the cyclohexane backbone (e.g., cyclohexane protons at δ 1.2–2.5 ppm), sulfonamide NH (δ ~8–10 ppm), and trifluoromethyl group (¹³C at δ ~120 ppm, split into quartets due to J-coupling) .

- UPLC-MS : Verify molecular weight (observed m/z 351.3) and purity (>95% via UV detection at 254 nm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Advanced: How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during characterization?

Methodological Answer:

Discrepancies may arise from:

- Rotational Isomerism : The sulfonamide group can adopt different conformations, leading to split peaks. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .

- Impurities : Trace solvents or unreacted starting materials may overlap. Conduct 2D NMR (COSY, HSQC) to isolate signals or repeat purification with size-exclusion chromatography .

- Dynamic Effects : Proton exchange in the carboxylic acid group can broaden signals. Deuterated DMSO or methanol may stabilize the environment .

Advanced: What role does the trifluoromethyl group play in modulating the compound’s reactivity and binding affinity?

Methodological Answer:

- Electronic Effects : The -CF₃ group is electron-withdrawing, enhancing sulfonamide’s electrophilicity and stabilizing interactions with nucleophilic residues (e.g., lysine or arginine in enzyme active sites) .

- Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .

- Steric Hindrance : Its bulkiness may restrict rotational freedom, influencing conformational selection in target binding. Docking studies with Keap1 or similar proteins can validate this .

Basic: How can researchers determine the compound’s solubility for in vitro assays?

Methodological Answer:

- Shake-Flask Method : Prepare saturated solutions in PBS (pH 7.4) or DMSO, agitate for 24 hours, and quantify solubility via UV-Vis (calibration curve at λ_max ~260 nm) .

- HPLC-Based Assay : Compare peak areas of diluted vs. saturated solutions. Note that the carboxylic acid group may require pH adjustment (e.g., pH 5–6 for optimal solubility) .

Advanced: What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Replace the cyclohexane ring with bicyclic systems (e.g., norbornane) to assess steric effects. Synthesize analogs with varied sulfonamide substituents (e.g., 4- vs. 3-CF₃ substitution) .

- Bioisosteres : Substitute the carboxylic acid with tetrazole or acyl sulfonamide groups to improve metabolic stability .

- Fragment-Based Screening : Use SPR or ITC to identify critical binding motifs. For example, truncate the cyclohexane-carboxylic acid moiety to isolate sulfonamide contributions .

Advanced: How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., cellular thermal shift assays vs. enzymatic inhibition) .

- Solubility/Purity Checks : Re-test compound batches via UPLC-MS to rule out degradation. Use fresh DMSO stocks (<1% final concentration) to avoid solvent effects .

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) or include detergents (e.g., 0.01% Tween-20) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.